Cas no 24425-40-9 (5-Aminoindan)
5-Aminoindan Chemical and Physical Properties
Names and Identifiers
-
- 2,3-Dihydro-1H-inden-5-amine
- Aminoindan
- 5-Indanamine
- 5-Aminoindan
- 2,3-dihydro-1H-indan-5-amine
- 5-amino-2,3-dihydro-1H-indene
- 5-Aminohydrindene
- 5-Aminoindane
- 6-aminoindane
- Indan-5-amine
- indan-5-ylamine
- indane-5-ylamine
- 1H-Inden-5-amine, 2,3-dihydro-
- LEWZOBYWGWKNCK-UHFFFAOYSA-N
- 2,3-Dihydro-1H-inden-5-ylamine
- 5-Amino indane
- 5-Amino-indan
- LEWZOBYWGWKNCK-UHFFFAOYSA-
- STR00643
- SBB028245
- STL185588
- HTS001770
- FT-0620015
- 24425-40-9
- DTXSID80179182
- SCHEMBL42805
- EINECS 246-241-7
- AC-4784
- Y4Z93Y93WJ
- A817299
- CS-0088459
- 2,3-Dihydro-1H-inden-5-ylamine #
- NS00027651
- UNII-Y4Z93Y93WJ
- SY002690
- EN300-20837
- 5-Aminoindan, 95%
- AMY41842
- A0991
- W-202020
- BS-3771
- MFCD00003803
- InChI=1/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2
- AKOS000120832
- indan, 5-amino-
- DB-046447
-
- MDL: MFCD00003803
- Inchi: 1S/C9H11N/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3,10H2
- InChI Key: LEWZOBYWGWKNCK-UHFFFAOYSA-N
- SMILES: NC1C=CC2=C(C=1)CCC2
- BRN: 2082278
Computed Properties
- Exact Mass: 133.08900
- Monoisotopic Mass: 133.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.1
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Light brown yellow white solid
- Density: 0.9222 (rough estimate)
- Melting Point: 34.0 to 38.0 deg-C
- Boiling Point: 147°C/25mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.4600 (estimate)
- Water Partition Coefficient: Slightly soluble
- PSA: 26.02000
- LogP: 2.33870
- Sensitiveness: Sensitive to heat
- Solubility: Not determined
5-Aminoindan Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302 + H312 + H332
- Warning Statement: P280
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36-S36/37
-
Hazardous Material Identification:
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:S36/37
- Packing Group:III
- Risk Phrases:R20/21/22
- Packing Group:III
5-Aminoindan Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
5-Aminoindan Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151769-25G |
5-Aminoindan |
24425-40-9 | ≥98.0% | 25g |
¥869.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151769-5g |
5-Aminoindan |
24425-40-9 | ≥98.0% | 5g |
¥199.90 | 2023-09-04 | |
| Fluorochem | 225604-1g |
2,3-Dihydro-1H-inden-5-amine |
24425-40-9 | 95% | 1g |
£17.00 | 2022-02-28 | |
| Fluorochem | 225604-10g |
2,3-Dihydro-1H-inden-5-amine |
24425-40-9 | 95% | 10g |
£55.00 | 2022-02-28 | |
| Alichem | A079000770-10g |
2,3-Dihydro-1H-inden-5-amine |
24425-40-9 | 98% | 10g |
$180.36 | 2023-09-02 | |
| Alichem | A079000770-50g |
2,3-Dihydro-1H-inden-5-amine |
24425-40-9 | 98% | 50g |
$506.01 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00611-10g |
5-Aminoindan |
24425-40-9 | 95% | 10g |
¥698.0 | 2024-07-19 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 130877-10G |
5-Aminoindan |
24425-40-9 | 10g |
¥1002.42 | 2023-12-10 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A863513-25g |
5-Aminoindan |
24425-40-9 | ≥98.0% | 25g |
¥1,578.00 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | EN169-5g |
5-Aminoindan |
24425-40-9 | 98.0%(GC&T) | 5g |
¥670.0 | 2022-06-10 |
5-Aminoindan Suppliers
5-Aminoindan Related Literature
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Saghir Ali,Abu T. Khan Org. Biomol. Chem. 2021 19 7041
-
2. Chemoenzymatic preparation of the novel antifolate thymidylate synthase inhibitor N-(4-{N-[(6S?)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino}benzoyl)-L-glutamic acid and its glutamyl cleavage productJonathan H. Marriott,Stephen Neidle,Zbigniew Matusiak,Vassilios Bavetsias,Ann L. Jackman,Camille Melin,F. Thomas Boyle J. Chem. Soc. Perkin Trans. 1 1999 1495
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Beno?t Métayer,Agnès Martin-Mingot,Daniella Vullo,Claudiu. T. Supuran,Sébastien Thibaudeau Org. Biomol. Chem. 2013 11 7540
-
4. 510. Carcinogenic nitrogen compounds. Part XX. Benzacridines, benzocarbazoles, and benzophenarsazines with hydrogenated ringsNg. Ph. Buu-Ho?,Pierre Jacquignon,Denise Lavit J. Chem. Soc. 1956 2593
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Changhu Chu,Renhua Liu Chem. Soc. Rev. 2011 40 2177
Additional information on 5-Aminoindan
Professional Introduction to Compound with CAS No. 24425-40-9 and Product Name: 5-Aminoindan
The compound with the CAS number 24425-40-9 is identified as 5-Aminoindan, a significant molecule in the field of pharmaceutical chemistry and medicinal biology. This compound, belonging to the indan class, has garnered considerable attention due to its structural uniqueness and potential biological activities. 5-Aminoindan features an amino group at the 5-position of the indan ring, which makes it a versatile scaffold for further chemical modifications and biological investigations.
5-Aminoindan has been extensively studied for its pharmacological properties, particularly in the context of central nervous system (CNS) disorders. Its structural similarity to other indan derivatives suggests that it may exhibit effects on neurotransmitter systems, making it a promising candidate for drug development. Recent research has highlighted its potential role in modulating serotonin and dopamine pathways, which are crucial for mood regulation, cognitive function, and pain perception.
One of the most compelling aspects of 5-Aminoindan is its ability to serve as a precursor for more complex pharmacophores. By incorporating various functional groups into the indan core, chemists can tailor the compound to target specific biological receptors or enzymes. This flexibility has led to several innovative drug candidates being developed in recent years. For instance, derivatives of 5-Aminoindan have been explored for their potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
In addition to its pharmacological applications, 5-Aminoindan has shown promise in material science and organic synthesis. Its unique aromatic structure allows it to participate in various chemical reactions, including condensation, alkylation, and acylation, which are essential for constructing more intricate molecular frameworks. Researchers have leveraged these properties to develop novel polymers and coatings with enhanced durability and functionality.
The synthesis of 5-Aminoindan itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes have enabled the production of high-purity 5-Aminoindan with remarkable efficiency, reducing both time and cost constraints. This has facilitated more extensive exploration of its biological properties and industrial applications. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly instrumental in optimizing its synthesis.
Recent studies have also delved into the metabolic pathways involving 5-Aminoindan, providing insights into how the body processes this compound. Understanding these pathways is crucial for predicting drug efficacy and potential side effects. For example, research indicates that 5-Aminoindan undergoes biotransformation primarily in the liver, where it is metabolized into inactive byproducts. This knowledge has informed the design of safer and more effective derivatives with improved metabolic stability.
The industrial significance of 5-Aminoindan cannot be overstated. Its role as an intermediate in pharmaceutical manufacturing underscores its importance in global healthcare solutions. As demand for targeted therapies grows, compounds like 5-Aminoindan will continue to play a pivotal role in bridging the gap between laboratory discoveries and clinical applications. The ongoing research efforts are likely to uncover even more innovative uses for this versatile molecule.
Looking ahead, the future of 5-Aminoindan research appears bright, with several avenues ripe for exploration. Advances in computational chemistry and artificial intelligence are expected to accelerate the discovery of new derivatives with enhanced properties. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists will be essential in unlocking the full potential of this compound.
In conclusion, 5-Aminoindan (CAS No. 24425-40-9) represents a cornerstone in modern chemical biology and pharmaceutical development. Its unique structural features and broad applicability make it a valuable asset in both academic research and industrial settings. As our understanding of its properties continues to evolve, so too will its contributions to advancing human health and technological innovation.
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